![molecular formula C17H21FN2O6S2 B13744220 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 19188-74-0](/img/structure/B13744220.png)
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with the molecular formula C₁₇H₂₁FN₂O₆S₂ and a molecular weight of 432.4868 . This compound is known for its unique chemical structure, which includes both sulfonyl fluoride and ethanesulfonic acid groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Aminophenyl Propanoyl Intermediate: This step involves the reaction of 4-aminophenylpropanoic acid with a suitable reagent to form the aminophenyl propanoyl intermediate.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Addition of Ethanesulfonic Acid: Finally, ethanesulfonic acid is added to the reaction mixture to complete the synthesis
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can be compared with other sulfonyl fluoride compounds, such as:
4-(4-aminophenyl)sulfonyl fluoride: Lacks the propanoylamino group, making it less versatile in certain reactions.
Benzenesulfonyl fluoride: Simpler structure, used in different applications.
Ethanesulfonyl fluoride: Lacks the aromatic and propanoylamino groups, limiting its use in specific research applications
The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
19188-74-0 |
|---|---|
Molecular Formula |
C17H21FN2O6S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C15H15FN2O3S.C2H6O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11;1-2-6(3,4)5/h1-2,4-9H,3,10,17H2,(H,18,19);2H2,1H3,(H,3,4,5) |
InChI Key |
PWTCASUXWIITJY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
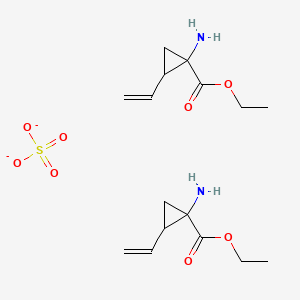
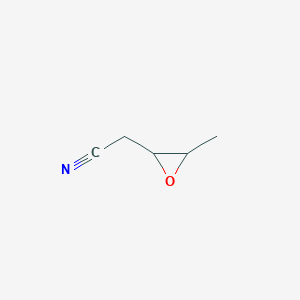
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
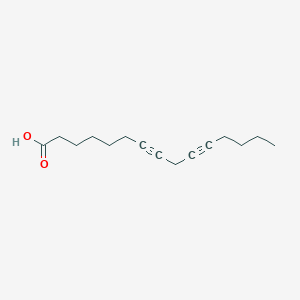
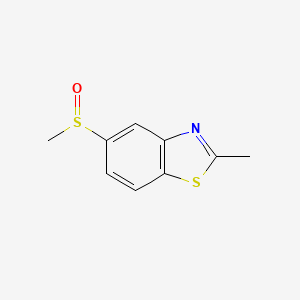
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)
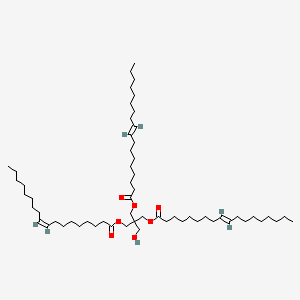

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
